An In-depth Technical Guide to the Synthesis and Characterization of Methyl Potassium Adipate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl potassium adipate, a molecule of interest in various research and development applications. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity and purity.
Introduction
Methyl potassium adipate (MPA), also known as potassium monomethyl adipate, is the potassium salt of monomethyl adipate. Its structure combines a linear six-carbon dicarboxylic acid backbone with a methyl ester at one end and a potassium carboxylate at the other. This monoester salt structure imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis and a potential component in various formulations. This guide will first detail the synthetic route to MPA, starting from the preparation of its precursor, monomethyl adipate, followed by its conversion to the final potassium salt. Subsequently, a thorough characterization of the final product using various analytical techniques will be presented.
Synthesis of Methyl Potassium Adipate
The synthesis of methyl potassium adipate is a two-step process. The first step involves the selective mono-esterification of adipic acid to produce monomethyl adipate. The second step is the neutralization of the remaining carboxylic acid group with a potassium base to yield the final product.
Step 1: Synthesis of Monomethyl Adipate
Monomethyl adipate is synthesized by the direct esterification of adipic acid with methanol.
Reaction:
HOOC-(CH₂)₄-COOH + CH₃OH ⇌ HOOC-(CH₂)₄-COOCH₃ + H₂O
Experimental Protocol:
A detailed protocol for the synthesis of monomethyl adipate is adapted from a patented method.[1] In a typical procedure, adipic acid is reacted with methanol in the presence of a suitable acid catalyst, such as sulfuric acid or a solid acid resin, to facilitate the esterification. The reaction mixture is heated to reflux for a specific duration to achieve a high conversion to the monoester. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The resulting crude product is then purified, typically by distillation or recrystallization, to yield pure monomethyl adipate.[1] High yields, often exceeding 95%, have been reported for this process.[1]
Step 2: Synthesis of Methyl Potassium Adipate
The second step involves the neutralization of monomethyl adipate with a potassium base, such as potassium hydroxide (KOH).
Reaction:
HOOC-(CH₂)₄-COOCH₃ + KOH → K⁺⁻OOC-(CH₂)₄-COOCH₃ + H₂O
Experimental Protocol:
In a typical laboratory-scale synthesis, monomethyl adipate is dissolved in a suitable solvent, most commonly methanol to maintain consistency with the ester group and facilitate the dissolution of the potassium salt. A stoichiometric amount of potassium hydroxide, dissolved in methanol, is then added dropwise to the solution of monomethyl adipate at room temperature with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. The formation of the potassium salt, which may precipitate out of the solution depending on the concentration, indicates the progress of the reaction. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete neutralization. The resulting methyl potassium adipate can then be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure to yield the solid product. The product should be washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and dried under vacuum.
Synthesis Workflow Diagram:
Caption: A diagram illustrating the two-step synthesis of methyl potassium adipate from adipic acid.
Characterization of Methyl Potassium Adipate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized methyl potassium adipate. The following are the key analytical techniques employed for this purpose.
Physical Properties
The physical properties of methyl potassium adipate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁KO₄ | [2][3] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| Appearance | White crystalline powder (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in water | [4] |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of methyl potassium adipate.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of methyl potassium adipate is expected to show distinct signals corresponding to the different types of protons in the molecule. While a specific spectrum for methyl potassium adipate is not available in the searched literature, predictions can be made based on the structure and data from its precursor, monomethyl adipate.[5][6] The spectrum of monomethyl adipate in CDCl₃ shows a singlet for the methyl ester protons around 3.67 ppm, multiplets for the methylene protons between 1.6 and 2.4 ppm, and a broad singlet for the carboxylic acid proton above 11 ppm.[5] For methyl potassium adipate, the disappearance of the carboxylic acid proton signal and potential shifts in the adjacent methylene proton signals would be indicative of salt formation.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number and types of carbon atoms in the molecule. For monomethyl adipate, the carbonyl carbon of the ester appears around 174 ppm, the carboxylic acid carbonyl is further downfield, the methoxy carbon is around 51 ppm, and the methylene carbons appear in the range of 24-34 ppm. Upon formation of the potassium salt, the chemical shift of the carboxylate carbon is expected to shift significantly compared to the carboxylic acid carbon, providing clear evidence of the successful synthesis.
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C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
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COO⁻ Asymmetric Stretch (Carboxylate): A strong absorption band in the region of 1550-1610 cm⁻¹, which is a key indicator of the formation of the carboxylate salt.
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COO⁻ Symmetric Stretch (Carboxylate): A weaker absorption band around 1400-1440 cm⁻¹.
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C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.
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C-H Stretch (Aliphatic): Absorption bands in the 2850-2960 cm⁻¹ region.
The presence of the carboxylate stretches and the ester carbonyl stretch, along with the absence of the broad O-H stretch of a carboxylic acid (typically around 2500-3300 cm⁻¹), would confirm the successful synthesis of methyl potassium adipate.
Characterization Workflow Diagram:
Caption: A flowchart outlining the key analytical steps for the characterization of synthesized methyl potassium adipate.
Conclusion
This technical guide has outlined the synthesis and characterization of methyl potassium adipate. The synthesis involves a two-step process starting from adipic acid, with the key steps being mono-esterification followed by neutralization. The characterization relies on a combination of physical property measurements and spectroscopic analysis, primarily NMR and FTIR, to confirm the chemical identity and purity of the final product. The detailed protocols and expected analytical data provided herein serve as a valuable resource for researchers and professionals working with this compound. Further research to obtain and publish the specific spectral data and a precise melting point for methyl potassium adipate would be a valuable contribution to the scientific literature.
References
- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 2. Methyl potassium adipate | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]
- 5. Monomethyl adipate(627-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
